Dpdpe

Description

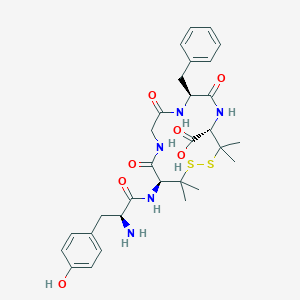

A heterodetic cyclic peptide that is a cyclic enkephalin analogue, having D-penicillaminyl residues located at positions 2 and 5, which form the heterocycle via a disulfide bond.

CHEMBL31421 is a Protein drug.

A disulfide opioid pentapeptide that selectively binds to the DELTA OPIOID RECEPTOR. It possesses antinociceptive activity.

Structure

3D Structure

Propriétés

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMCRYPQBNCPH-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008102 | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88373-73-3, 88381-29-7 | |

| Record name | Enkephalin, D-penicillamine (2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPDPE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D-Pen2,D-Pen5)-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DPDPE on Delta-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of [D-Penicillamine (2,5)]-enkephalin (DPDPE), a highly selective and potent peptide agonist for the delta-opioid receptor (DOR). This compound has been instrumental as a pharmacological tool for elucidating the physiological and pathophysiological roles of the delta-opioid system. This document outlines its binding characteristics, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Concepts: Receptor Binding and Selectivity

This compound exhibits high affinity and selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu- and kappa-opioid receptors. This selectivity is crucial for its use in research to isolate and study the specific effects of delta-opioid receptor activation.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| Delta (δ) | This compound | Rat Brain Membranes | 2.7 | [1] |

| Mu (μ) | This compound | Rat Brain Membranes | 713 | [1] |

| Kappa (κ) | This compound | Rat Brain Membranes | >1,500 | [1] |

Signaling Pathways Activated by this compound

Upon binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gαi/o).

G-Protein Coupling and Downstream Effectors

This compound binding promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. Both subunits then modulate the activity of various downstream effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to stimulate the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is mediated by the Gβγ subunit and involves the Src tyrosine kinase signaling pathway.

Table 2: Functional Potency of this compound at the Delta-Opioid Receptor

| Assay | Parameter | Value | Cell Type | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 47.0 ± 10.9 nM | CHO-FLAG-DOPR/HA-D₁R cells | |

| [³⁵S]GTPγS Binding | Eₘₐₓ | Not specified | CHO-FLAG-DOPR/HA-D₁R cells | |

| cAMP Inhibition | EC₅₀ | 5.2 nM | Mouse Vas Deferens | [2] |

| cAMP Inhibition | Eₘₐₓ | Full Agonist | HEK293 cells | |

| ERK1/2 Phosphorylation | EC₅₀ | Not specified | CHO-K1-hDOPr cells | |

| ERK1/2 Phosphorylation | Eₘₐₓ | Partial Agonist | CHO-K1-hDOPr cells | |

| GIRK Channel Activation | EC₅₀ | Not specified | Neurons |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.

Materials:

-

Cell membranes expressing the delta-opioid receptor (e.g., from rat brain homogenates or transfected cell lines).

-

Radiolabeled ligand (e.g., [³H]this compound).

-

Unlabeled this compound (for competition binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the binding buffer.

-

For competition binding, include increasing concentrations of unlabeled this compound in the incubation mixture.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the Kᵢ value of this compound.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., based on HTRF, FRET, or ELISA).

Procedure:

-

Culture the cells in appropriate multi-well plates.

-

Pre-treat the cells with this compound at various concentrations for a short period (e.g., 15 minutes).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ of this compound for cAMP inhibition.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the ERK1/2 signaling pathway by this compound.

Materials:

-

Cells expressing the delta-opioid receptor.

-

This compound.

-

Cell lysis buffer.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat the cells with this compound for various times and at different concentrations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Electrophysiology (Patch-Clamp)

This technique is used to measure the effect of this compound on ion channel activity, such as GIRK channels.

Materials:

-

Neurons or cells expressing the delta-opioid receptor and GIRK channels.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

This compound.

Procedure:

-

Prepare the cells or neurons for patch-clamp recording.

-

Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Establish a whole-cell recording configuration.

-

Apply a voltage-clamp protocol to measure the baseline ion channel currents.

-

Perfuse the cells with a solution containing this compound.

-

Record the changes in the ion channel currents in response to this compound application.

-

Analyze the data to determine the effect of this compound on channel conductance and gating.

Visualizations

This compound Signaling Pathway at the Delta-Opioid Receptor.

Experimental Workflow for Radioligand Binding Assay.

Logical Flow from Receptor Activation to Cellular Effect.

References

DPDPE: A Technical Guide to the Prototypical Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pen²,D-Pen⁵]enkephalin (DPDPE) is a synthetic, cyclic pentapeptide that holds a significant place in pharmacology as the first highly selective agonist for the delta (δ)-opioid receptor.[1] Developed in the early 1980s as a structural analog of the endogenous opioid met-enkephalin, this compound's high affinity and selectivity for the δ-opioid receptor have established it as an invaluable tool in the scientific exploration of the opioid system. This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, detailed protocols for its use in research, and a visualization of its signaling pathways. Its resistance to proteolytic degradation and ability to cross the blood-brain barrier further enhance its utility in both in vitro and in vivo studies.[2]

Core Concepts

Full Name: [D-Pen²,D-Pen⁵]enkephalin.[1]

Chemical Structure: this compound is a cyclic peptide with the amino acid sequence Tyr-D-Pen-Gly-Phe-D-Pen. The cyclization is achieved through a disulfide bond between the two D-penicillamine residues at positions 2 and 5.

Mechanism of Action: this compound exerts its effects by selectively binding to and activating the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] This activation initiates a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release.

Quantitative Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for the three main opioid receptor subtypes. This data highlights the remarkable selectivity of this compound for the δ-opioid receptor.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Species/Assay Condition |

| δ-Opioid Receptor | 2.7 | 5.2 | Rat brain membranes / Mouse vas deferens |

| μ-Opioid Receptor | 713 | >10,000 | Rat brain membranes |

| κ-Opioid Receptor | >1,500 | >10,000 | Rat brain membranes |

Note: Values are compiled from multiple sources and may vary depending on the specific experimental conditions.

Signaling Pathways

Activation of the δ-opioid receptor by this compound triggers a complex network of intracellular signaling pathways. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this compound binding can modulate ion channel activity, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3][4] This results in neuronal hyperpolarization and reduced neurotransmitter release.

Furthermore, prolonged or high-concentration exposure to this compound can induce receptor desensitization and internalization, a process mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.

This compound-Induced Signaling Cascade

Caption: this compound signaling pathway upon binding to the δ-opioid receptor.

Experimental Protocols

This compound is a cornerstone in a variety of experimental paradigms. Below are detailed methodologies for key assays used to characterize its activity.

In Vitro Radioligand Binding Assay

This protocol details a competitive binding assay to determine the binding affinity (Ki) of a test compound for the δ-opioid receptor using [³H]-DPDPE as the radioligand.

Experimental Workflow: Radioligand Binding Assay

References

- 1. Hot-plate analgesia testing [bio-protocol.org]

- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of δ-Opioid Receptors Inhibits Neuronal-Like Calcium Channels and Distal Steps of Ca2+-Dependent Secretion in Human Small-Cell Lung Carcinoma Cells | Journal of Neuroscience [jneurosci.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

An In-depth Technical Guide to the DPDPE Peptide: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core technical aspects of the synthetic opioid peptide DPDPE ([D-Pen²,D-Pen⁵]enkephalin), a highly selective delta-opioid receptor agonist. It delves into its chemical structure, detailed synthesis methodologies, and the intricate signaling pathways it modulates.

This compound Peptide Structure

This compound, a synthetic analogue of the endogenous enkephalin peptides, is a cyclic pentapeptide with the amino acid sequence H-Tyr-D-Pen-Gly-Phe-D-Pen-OH. Its cyclic structure is formed by a disulfide bridge between the thiol groups of the two D-penicillamine residues at positions 2 and 5. This cyclization is crucial for its high selectivity and stability.

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | (4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |

| Molecular Formula | C₃₀H₃₉N₅O₇S₂ |

| Molecular Weight | 645.79 g/mol |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO and water (up to 1 mg/ml) |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both methods involve the sequential coupling of amino acids, followed by cyclization to form the disulfide bridge.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, particularly utilizing the Fmoc/tBu strategy, is a common and efficient method for synthesizing the linear precursor of this compound. The peptide is assembled on a solid support (resin), which simplifies the purification process at each step.

Experimental Protocol: Fmoc-based SPPS of Linear this compound Precursor

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-D-Pen(Trt)-OH, to the resin. The trityl (Trt) group protects the thiol side chain.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Amino Acid Coupling Cycles: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Pen(Trt)-OH, and Boc-Tyr(tBu)-OH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Cleavage and Deprotection: Once the linear sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (Trt and tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

-

Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Synthesis of Linear this compound

Caption: Workflow for the solid-phase synthesis of the linear this compound precursor.

Solution-Phase Synthesis and Cyclization

Solution-phase synthesis offers an alternative route, which can be advantageous for scaling up production. The cyclization of the linear peptide to form the disulfide bond is a critical step in both methods.

Experimental Protocol: Cyclization of Linear this compound

-

Dissolution: Dissolve the purified linear peptide in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, at a low concentration to favor intramolecular cyclization over intermolecular polymerization.

-

Oxidation: Induce the formation of the disulfide bond by oxidation. Common oxidizing agents include potassium ferricyanide (K₃[Fe(CN)₆]) or air oxidation at a slightly basic pH.

-

Reaction Monitoring: Monitor the progress of the cyclization reaction by RP-HPLC.

-

Purification of Cyclic this compound: Purify the final cyclic this compound peptide by RP-HPLC to remove any remaining linear peptide or byproducts.

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

This compound is a potent and highly selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). Its binding to DOR initiates a cascade of intracellular signaling events.

Delta-Opioid Receptor Activation and G-Protein Coupling

Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi/Go family. This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.

Signaling Pathway of this compound at the Delta-Opioid Receptor

Caption: this compound-mediated signaling at the delta-opioid receptor.

Downstream Signaling Cascades

The activated Gα and Gβγ subunits modulate the activity of various downstream effector proteins:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also involves the inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases neurotransmitter release.

-

Receptor Desensitization and Internalization: Prolonged activation of the delta-opioid receptor by this compound leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from G proteins (desensitization) and targets it for internalization via clathrin-coated pits.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high binding affinity and functional potency at the delta-opioid receptor, with significantly lower affinity for mu- and kappa-opioid receptors.

Table of this compound Binding Affinities and Functional Potencies

| Parameter | Receptor | Species/Assay System | Value | Reference |

| Ki (nM) | Delta (δ) | Rat brain homogenates | 2.7 | |

| Mu (μ) | Rat brain homogenates | 713 | ||

| Kappa (κ) | Rat brain homogenates | >1500 | ||

| Kd (pM) | Delta (δ) | Rat brain tissue | 328 ± 27 | |

| IC₅₀ (nM) | Delta (δ) | [³H]IleDelt II competition | 4.5 | |

| Mu (μ) | [³H]DAMGO competition | 438.1 | ||

| EC₅₀ (nM) | Delta (δ) | Mouse vas deferens | 5.2 |

Note: Ki (inhibitory constant), Kd (dissociation constant), IC₅₀ (half maximal inhibitory concentration), and EC₅₀ (half maximal effective concentration) values can vary depending on the experimental conditions and assay used.

Conclusion

This compound remains a cornerstone tool in opioid research due to its high selectivity for the delta-opioid receptor. Understanding its structure, synthesis, and the intricate signaling pathways it governs is crucial for the development of novel therapeutics targeting the delta-opioid system for conditions such as pain, depression, and neurodegenerative diseases. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.

The Biological Activity of DPDPE: A Selective Delta-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine(2,5)]-enkephalin (DPDPE) is a synthetic cyclic pentapeptide and a prototypical selective agonist for the delta (δ)-opioid receptor.[1] Its high selectivity and potent activity have made it an invaluable tool in opioid research, facilitating the elucidation of the physiological roles of the δ-opioid receptor and the development of novel analgesic compounds with potentially fewer side effects than traditional mu (μ)-opioid receptor agonists. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the field.

Data Presentation: Receptor Binding Affinity of this compound

The selectivity of this compound for the δ-opioid receptor is a cornerstone of its utility in research. This selectivity is quantified by comparing its binding affinity (Ki) for the δ-opioid receptor to its affinities for the μ- and kappa (κ)-opioid receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |

| Delta (δ) | 1.4 | DAMGO (μ agonist) | 1.23 | ~500-fold | >1000-fold |

| Mu (μ) | >1000 | U69593 (κ agonist) | 0.70 | ||

| Kappa (κ) | >1000 |

Table 1: Binding affinities of this compound for opioid receptor subtypes. Data compiled from studies using radioligand binding assays in monkey brain membranes.[2][3] The high Ki values for μ and κ receptors demonstrate this compound's significant selectivity for the δ-opioid receptor.

Signaling Pathways of this compound

Activation of the δ-opioid receptor by this compound initiates a cascade of intracellular signaling events. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (δ, μ, or κ).

-

Radioligand (e.g., [3H]-DPDPE for δ-receptors, [3H]-DAMGO for μ-receptors, [3H]-U69593 for κ-receptors).

-

This compound (or other test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the binding buffer (for total binding), a saturating concentration of a non-specific ligand (for non-specific binding), or one of the dilutions of the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of receptor activation.

Materials:

-

Cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells).

-

This compound (or other test compound).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA, HTRF, or luciferase-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere and grow.

-

Pre-treat the cells with various concentrations of the test compound (this compound) for a specific duration.

-

Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in each well using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the test compound concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.

In Vivo Biological Activity

This compound exhibits significant antinociceptive (pain-relieving) effects in various animal models of pain.[4][5] These effects are mediated by the activation of δ-opioid receptors in the central and peripheral nervous systems.

Key In Vivo Effects of this compound:

-

Analgesia: this compound produces analgesia in thermal pain models (e.g., hot plate and tail flick tests) and in models of inflammatory and neuropathic pain.[6]

-

Anxiolytic and Antidepressant-like Effects: Activation of δ-opioid receptors by this compound has been shown to have anxiolytic and antidepressant-like properties in behavioral models.

-

Limited Side Effect Profile: Compared to μ-opioid agonists like morphine, this compound has a lower propensity to cause respiratory depression, constipation, and abuse liability, making δ-opioid receptors an attractive target for the development of safer analgesics.[7]

Conclusion

This compound is a highly selective and potent δ-opioid receptor agonist that has been instrumental in advancing our understanding of the δ-opioid system. Its well-characterized binding profile, signaling pathways, and in vivo effects make it an essential tool for researchers in pharmacology, neuroscience, and drug discovery. The detailed methodologies and data presented in this guide are intended to support the continued investigation of δ-opioid receptor function and the development of novel therapeutics targeting this important receptor.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to DPDPE Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of DPDPE, a highly selective peptide agonist for the delta-opioid receptor (δ-opioid receptor). This document summarizes key quantitative data, details common experimental protocols, and visualizes associated signaling pathways and experimental workflows.

This compound Binding Affinity to the Delta-Opioid Receptor

This compound ([D-Pen²,D-Pen⁵]enkephalin) is a well-characterized synthetic opioid peptide that exhibits high selectivity for the δ-opioid receptor over other opioid receptor types, such as the mu (μ) and kappa (κ) receptors. Its binding affinity is typically characterized by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). These parameters are determined through radioligand binding assays.

The following tables summarize the binding affinity of this compound and its analogs for the δ-opioid receptor as reported in various studies.

Table 1: Binding Affinity (Ki) of this compound for the Delta-Opioid Receptor

| Radioligand | Preparation | Ki (nM) | Reference |

| [³H]diprenorphine | Human DOR in HEK293 cell membranes | 3.3 | [J Med Chem (2016) 59: 9255-9261] |

| [³H]diprenorphine | Human DOP receptor in HEK293 cells | 57.1 | [J Med Chem (2021) 64: 7555-7564] |

Table 2: Binding Affinity (Kd) of this compound and Analogs for the Delta-Opioid Receptor

| Ligand | Preparation | Kd (nM) | Reference |

| [³H]this compound | Not Specified | 3.87 | [1] |

| [³H][pCl-DPDPE] | Homogenized rat brain tissue | 0.328 ± 0.027 | [2] |

Table 3: Inhibitory Potency (IC50) of this compound

| Assay | System | IC50 (nM) | Reference |

| Electrically stimulated contraction | Mouse vas deferens | 5.2 | [1] |

This compound Binding Kinetics at the Delta-Opioid Receptor

The kinetics of this compound binding to the δ-opioid receptor describe the rates of association (kon) and dissociation (koff). These parameters provide a more dynamic understanding of the ligand-receptor interaction than affinity constants alone.

A study on a halogenated analog of this compound, [³H][pCl-DPDPE], in homogenized rat brain tissue revealed biphasic association and monophasic dissociation[2]:

Table 4: Kinetic Parameters for a this compound Analog ([³H][pCl-DPDPE])

| Parameter | Value | Unit |

| kon (fast) | 5.05 x 10⁸ ± 2.5 x 10⁸ | M⁻¹ min⁻¹ |

| kon (slow) | 0.147 x 10⁸ ± 0.014 x 10⁸ | M⁻¹ min⁻¹ |

| koff | 2.96 x 10⁻³ ± 0.25 x 10⁻³ | min⁻¹ |

Note: The biphasic association suggests two distinct binding states or receptor populations.

Experimental Protocols

Radioligand Competition Binding Assay for Determining Ki

This protocol outlines a typical procedure for determining the Ki of this compound for the δ-opioid receptor using a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates.

-

Radioligand with known affinity for the δ-opioid receptor (e.g., [³H]-DPDPE or [³H]-naltrindole).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of a non-specific ligand to determine non-specific binding.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinetic Binding Assay: Association and Dissociation Rates

This protocol describes a general method for determining the association (kon) and dissociation (koff) rates of this compound.

Association Rate (kon):

-

Assay Setup: Prepare replicate tubes or wells containing the membrane preparation in assay buffer.

-

Initiation: At time zero, add a fixed concentration of radiolabeled this compound to all tubes/wells simultaneously.

-

Time Course: At various time points, terminate the binding reaction in a subset of the tubes/wells by rapid filtration and washing.

-

Quantification: Measure the amount of bound radioligand at each time point using scintillation counting.

-

Data Analysis: Plot the specific binding against time. Fit the data to a pseudo-first-order association equation to determine the observed association rate constant (kobs). The association rate constant (kon) can then be calculated from the slope of a plot of kobs versus the radioligand concentration.

Dissociation Rate (koff):

-

Equilibration: Incubate the membrane preparation with the radiolabeled this compound for a sufficient time to reach equilibrium.

-

Initiation of Dissociation: At time zero, initiate dissociation by adding a large excess of unlabeled this compound or a suitable antagonist to the reaction mixture. This prevents re-binding of the dissociated radioligand.

-

Time Course: At various time points, filter the samples and wash to separate bound from unbound radioligand.

-

Quantification: Measure the amount of bound radioligand remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the specific binding against time. The slope of this linear plot will be equal to the negative of the dissociation rate constant (-koff).

Visualizations

This compound Signaling Pathway

This compound binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the modulation of downstream effectors.

Caption: this compound signaling through the δ-opioid receptor.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the Ki of this compound.

Caption: Workflow for a competition radioligand binding assay.

Experimental Workflow: Kinetic Binding Assay

This diagram outlines the general workflow for determining the association and dissociation rates of this compound.

Caption: Workflow for kinetic binding experiments.

References

The Dawn of Delta-Opioid Receptor Selectivity: A Technical History of DPDPE

[DPDPE] , or [D-Pen²,D-Pen⁵]enkephalin, stands as a landmark molecule in opioid research, being the first synthetic peptide analog with high selectivity for the delta (δ)-opioid receptor. Its development in the early 1980s provided researchers with an invaluable tool to unravel the complexities of the opioid system, paving the way for a deeper understanding of δ-opioid receptor function and the potential for developing novel therapeutics with improved side-effect profiles compared to traditional mu (μ)-opioid agonists like morphine. This technical guide delves into the discovery, synthesis, and seminal pharmacological characterization of this compound, offering a resource for researchers, scientists, and drug development professionals.

Discovery and Genesis

The quest for opioid receptor-selective ligands was a major focus of medicinal chemistry in the late 1970s and early 1980s. The endogenous opioid peptides, enkephalins, discovered in 1975, showed some preference for the δ-opioid receptor but were rapidly degraded in vivo. The breakthrough came in 1983 when a team of researchers led by H.I. Mosberg and V.J. Hruby at the University of Arizona reported the synthesis and pharmacological profile of this compound.[1] Their work, published in the Proceedings of the National Academy of Sciences USA, detailed the design strategy of incorporating two D-penicillamine (Pen) residues into the enkephalin sequence.[1] This modification created a conformationally constrained cyclic peptide via a disulfide bridge between the second and fifth amino acid residues, which proved to be the key to its remarkable δ-opioid receptor selectivity and increased stability against enzymatic degradation.[1]

Synthesis of a Selective Agonist

The original synthesis of this compound was achieved through solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides. The linear precursor peptide was assembled on a solid support, followed by solution-phase oxidation to form the crucial disulfide bond, leading to the cyclic structure.

Experimental Workflow for this compound Synthesis

Pharmacological Characterization: Unveiling Selectivity

The initial pharmacological evaluation of this compound revealed its exceptional selectivity for the δ-opioid receptor over the μ-opioid receptor. This was a significant advancement, as previous opioid peptides exhibited mixed affinities.

Quantitative Pharmacological Data

| Parameter | Value | Receptor | Preparation | Reference |

| IC50 (GPI) | 2,900 ± 480 nM | μ-opioid | Guinea Pig Ileum | [1] |

| IC50 (MVD) | 1.4 ± 0.2 nM | δ-opioid | Mouse Vas Deferens | [1] |

| Selectivity Ratio (GPI/MVD) | ~2,070 | - | - | [1] |

| Ki | 2.7 nM | δ-opioid | Rat Brain Homogenate | [2] |

| Ki | 713 nM | μ-opioid | Rat Brain Homogenate | [2] |

| Ki | >1,500 nM | κ-opioid | Rat Brain Homogenate | [2] |

| EC50 | 5.2 nM | δ-opioid | Mouse Vas Deferens |

Key Experimental Protocols

1. Mouse Vas Deferens (MVD) Bioassay: This classic in vitro functional assay was pivotal in demonstrating the potent δ-agonist activity of this compound. The protocol involves isolating the vas deferens from a mouse and suspending it in an organ bath containing a physiological salt solution. The tissue is electrically stimulated to induce contractions. Opioid agonists that act on presynaptic receptors inhibit the release of neurotransmitters, thereby reducing the force of contraction. The concentration of the agonist required to produce a 50% reduction in contraction (IC50) is a measure of its potency.

2. Guinea Pig Ileum (GPI) Bioassay: Similar to the MVD assay, the GPI bioassay is used to assess the activity of opioids, primarily at the μ-opioid receptor. The longitudinal muscle strip of the guinea pig ileum is electrically stimulated to induce contractions. The inhibitory effect of the test compound on these contractions is measured to determine its potency at the μ-receptor.

3. Radioligand Binding Assays: These assays directly measure the affinity of a ligand for a specific receptor. The protocol involves incubating a radiolabeled ligand (e.g., [³H]this compound) with a preparation of cell membranes containing the receptor of interest. A competing, unlabeled ligand (in this case, this compound or other opioids) is added at increasing concentrations. The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated, which reflects the affinity of the ligand for the receptor.

Signaling Pathways of this compound

This compound exerts its effects by binding to and activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Lasting Impact and Future Directions

The discovery of this compound was a watershed moment in opioid pharmacology. It provided a chemical tool that allowed for the selective study of δ-opioid receptors, leading to a wealth of knowledge about their physiological roles in pain perception, mood regulation, and neuroprotection. The development of this compound also spurred the design of numerous other δ-selective agonists and antagonists. While this compound itself has limited clinical utility due to its peptide nature and poor bioavailability, it laid the foundation for the ongoing development of non-peptide δ-opioid receptor agonists with therapeutic potential for treating chronic pain, depression, and other neurological disorders with a reduced risk of the adverse effects associated with traditional opioids.

References

DPDPE: A Prototypical Delta-Opioid Receptor Agonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine2, D-Penicillamine5]enkephalin (DPDPE) is a synthetic cyclic pentapeptide and a highly selective agonist for the delta-opioid receptor (δ-opioid receptor). Since its development, this compound has become an invaluable research tool in the field of neuroscience for elucidating the physiological and pathological roles of the delta-opioid system. Its high selectivity for the delta-opioid receptor over mu (μ)- and kappa (κ)-opioid receptors minimizes off-target effects, allowing for precise investigation of delta-opioid receptor function. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Core Properties of this compound

This compound is a potent and selective agonist of the δ-opioid receptor. Its cyclic structure, conferred by a disulfide bond between the two penicillamine residues, contributes to its high affinity and stability.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Radioligand | Preparation | Receptor Type | Ki (nM) | Reference |

| [3H]this compound | Monkey brain membranes | Delta (δ) | 1.4 | [1] |

| [3H]DAMGO | Monkey brain membranes | Mu (μ) | >1000 | [1] |

| [3H]U69593 | Monkey brain membranes | Kappa (κ) | >1000 | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Efficacy of this compound

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Electrically Stimulated Contraction | Mouse Vas Deferens | IC50 | 13.9 ± 1.40 nM | [2] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways of this compound

This compound exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events.

Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (primarily of the Gi/Go family). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins. Key signaling events include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating a variety of cellular processes, including gene expression and cell survival.[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the delta-opioid receptor using [3H]this compound.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using the Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 10 µM naloxone) for non-specific binding.

-

50 µL of various concentrations of the test compound.

-

50 µL of [3H]this compound at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60-90 minutes.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mouse Vas Deferens Bioassay

This ex vivo assay measures the inhibitory effect of this compound on the electrically induced contractions of the mouse vas deferens, an organ rich in delta-opioid receptors.

-

Tissue Preparation:

-

Euthanize a mouse and dissect out the vasa deferentia.

-

Mount each vas deferens in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of approximately 0.5 g and allow the tissue to equilibrate for at least 30 minutes.

-

-

Experimental Procedure:

-

Stimulate the tissue with electrical pulses (e.g., 0.1 Hz, 2 ms duration, supramaximal voltage) to induce twitch contractions.

-

Once a stable baseline of contractions is achieved, add cumulative concentrations of this compound to the organ bath.

-

Allow the tissue to equilibrate at each concentration until a stable response is observed.

-

-

Data Analysis:

-

Measure the amplitude of the twitch contractions at each this compound concentration.

-

Express the inhibition of contraction as a percentage of the baseline contraction.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Hot-Plate Test

This in vivo assay assesses the antinociceptive (pain-relieving) effects of this compound by measuring the latency of a mouse or rat to react to a thermal stimulus.[4][5][6]

-

Apparatus:

-

A hot-plate analgesiometer consisting of a heated metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and a transparent cylinder to confine the animal.

-

-

Procedure:

-

Administer this compound or vehicle to the animals (e.g., via intracerebroventricular or intraperitoneal injection).

-

At a predetermined time after injection, place the animal on the hot plate and start a timer.

-

Observe the animal for nociceptive responses, such as licking a hind paw or jumping.

-

Record the latency (in seconds) to the first clear nociceptive response.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

-

-

Data Analysis:

-

Compare the response latencies of the this compound-treated group to the vehicle-treated group.

-

The data can be expressed as the mean latency or as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

-

Tail-Flick Test

This is another common in vivo assay for assessing the antinociceptive properties of compounds like this compound, measuring the latency to withdraw the tail from a noxious thermal stimulus.[5][7]

-

Apparatus:

-

A tail-flick analgesiometer that focuses a beam of radiant heat onto the animal's tail.

-

-

Procedure:

-

Gently restrain the animal and place its tail over the radiant heat source.

-

Activate the heat source and start a timer.

-

The timer automatically stops when the animal flicks its tail out of the heat beam.

-

Record the tail-flick latency.

-

Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

-

Administer this compound or vehicle and measure the tail-flick latency at various time points after administration.

-

-

Data Analysis:

-

Similar to the hot-plate test, compare the latencies of the this compound-treated and vehicle-treated groups.

-

Calculate the %MPE and, if applicable, the ED50 from dose-response data.

-

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the effects of this compound.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for investigating the delta-opioid system. Its high selectivity and well-characterized properties make it an ideal probe for dissecting the roles of delta-opioid receptors in a multitude of physiological processes, from nociception to mood regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their neuroscience research and drug development endeavors.

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hot plate test - Wikipedia [en.wikipedia.org]

- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

The Pharmacological Profile of [D-Pen2,D-Pen5]enkephalin (DPDPE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pen2,D-Pen5]enkephalin (DPDPE) is a synthetic, cyclic pentapeptide analogue of the endogenous opioid peptide enkephalin. It is a highly selective and potent agonist for the delta (δ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity and selectivity, functional activity, and intracellular signaling pathways. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of the complex biological processes associated with this compound's mechanism of action.

Introduction

The opioid system, comprising endogenous opioid peptides and their receptors (mu, delta, and kappa), plays a crucial role in modulating pain, mood, and various physiological functions. The delta-opioid receptor has emerged as a promising therapeutic target for the development of analgesics with potentially fewer side effects, such as respiratory depression and abuse liability, compared to traditional mu-opioid receptor agonists like morphine. This compound was one of the first highly selective delta-opioid receptor agonists to be synthesized and has since become an invaluable pharmacological tool for studying the function of this receptor subtype. Its rigid cyclic structure, conferred by the two D-penicillamine residues, contributes to its high affinity and selectivity. This guide delves into the detailed pharmacological characteristics of this compound, providing essential information for researchers in the fields of pharmacology, neuroscience, and drug development.

Receptor Binding Profile

The affinity and selectivity of this compound for the three main opioid receptor subtypes (mu, delta, and kappa) have been extensively characterized through radioligand binding assays. These assays typically involve the use of rodent brain membrane preparations and radiolabeled ligands to determine the inhibition constant (Ki) of this compound at each receptor.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound

| Species | Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Human | δ-opioid | [3H]-naltrindole | 1.1 | ChEMBL (CHEMBL236) |

| Mouse | δ-opioid | [3H]-DPDPE | 1.8 | ChEMBL (CHEMBL3222) |

| Rat | δ-opioid | [3H]-DPDPE | 2.7 | ChEMBL (CHEMBL269) |

| Rat | μ-opioid | [3H]-DAMGO | 713 | Cayman Chemical |

| Rat | κ-opioid | [3H]-U69,593 | >1,500 | Cayman Chemical |

As evidenced by the data, this compound exhibits high affinity for the delta-opioid receptor across different species, with Ki values in the low nanomolar range. In contrast, its affinity for the mu- and kappa-opioid receptors is significantly lower, demonstrating its high selectivity for the delta-opioid receptor.

Functional Activity

The agonist activity of this compound at the delta-opioid receptor has been confirmed in a variety of in vitro functional assays. These assays measure the biological response following receptor activation, providing insights into the potency and efficacy of the compound.

Isolated Tissue Bioassays

A classic method for assessing opioid activity is the isolated tissue bioassay, such as the mouse vas deferens preparation. In this assay, the inhibition of electrically stimulated contractions of the vas deferens is measured as an indicator of opioid agonist activity.

Table 2: Functional Activity of this compound in Mouse Vas Deferens Assay

| Parameter | Value (nM) | Reference |

| EC50 | 5.2 | Tocris Bioscience |

G-Protein Activation Assays

As a G-protein coupled receptor, the delta-opioid receptor, upon activation by an agonist like this compound, catalyzes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G-protein. The [35S]GTPγS binding assay is a direct measure of this G-protein activation.

Table 3: Functional Activity of this compound in [35S]GTPγS Binding Assay

| Cell Line | Receptor | Parameter | Value | Reference |

| CHO | Human δ-opioid | pEC50 | 7.88 | ChEMBL (CHEMBL236)[1] |

| CHO | Human δ-opioid | EC50 (nM) | 13.2 | ChEMBL (CHEMBL236)[1] |

Second Messenger Assays

The delta-opioid receptor is coupled to inhibitory G-proteins (Gαi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Table 4: Functional Activity of this compound in cAMP Accumulation Assay

| Cell Line | Receptor | Parameter | Value | Reference |

| HEK293 | Human δ-opioid | pIC50 | 9.52 | ChEMBL (CHEMBL236)[1] |

| HEK293 | Human δ-opioid | IC50 (nM) | 0.3 | ChEMBL (CHEMBL236)[1] |

Signaling Pathways

The binding of this compound to the delta-opioid receptor initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. The dissociated Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels and protein kinases.

G-Protein Dependent Signaling

β-Arrestin Recruitment

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. Studies have shown that this compound acts as a partial agonist for β-arrestin recruitment to the delta-opioid receptor.[2][3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rodents. Due to its peptidic nature, this compound generally exhibits poor oral bioavailability. Following intravenous administration, it is subject to distribution and elimination processes. A notable characteristic of this compound is its extensive biliary excretion. While some studies suggest it can cross the blood-brain barrier, the extent of this transport is a subject of ongoing research.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors in rat brain membranes.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]-DPDPE for δ-receptors, [3H]-DAMGO for μ-receptors, [3H]-U69,593 for κ-receptors)

-

Unlabeled this compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in incubation buffer.

-

Binding Assay: In a 96-well plate, combine the prepared brain membranes, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound. For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Mouse Vas Deferens Bioassay

This protocol outlines the procedure for assessing the functional agonist activity of this compound by measuring the inhibition of electrically induced contractions in isolated mouse vas deferens.

Materials:

-

Male mice

-

Krebs-Henseleit solution (physiological salt solution)

-

Organ bath with stimulating electrodes

-

Isotonic transducer

-

Data acquisition system

-

This compound

Procedure:

-

Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount the tissues in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 30-60 minutes).

-

Electrical Stimulation: Apply electrical field stimulation to elicit twitch contractions of the vas deferens.

-

Drug Addition: Once stable contractions are achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the amplitude of the twitch contractions before and after the addition of each concentration of this compound.

-

Data Analysis: Express the inhibitory effect of this compound as a percentage of the maximal contraction. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

[D-Pen2,D-Pen5]enkephalin is a cornerstone pharmacological tool for the investigation of the delta-opioid receptor. Its high affinity and selectivity, coupled with its potent agonist activity, have enabled significant advancements in our understanding of the physiological and pathophysiological roles of this receptor. This technical guide has provided a detailed overview of the pharmacological profile of this compound, from its molecular interactions with the receptor to its effects on intracellular signaling pathways. The presented data and experimental methodologies serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of targeting the delta-opioid system.

References

The Selective Affinity of DPDPE for the Delta-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective binding of [D-Pen²,D-Pen⁵]enkephalin (DPDPE) to the delta-opioid receptor (DOR). This compound is a synthetic enkephalin analog renowned for its high affinity and selectivity for the DOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity makes this compound an invaluable tool in pharmacological research to elucidate the physiological and pathological roles of the DOR system. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for assessing selectivity, and the primary signaling pathways activated by this compound at the DOR.

Data Presentation: this compound Binding Affinity and Selectivity

The selectivity of this compound for the DOR is quantified through competitive binding assays, which determine the inhibition constant (Kᵢ) of this compound for each opioid receptor subtype. A lower Kᵢ value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Kᵢ value for the less-preferred receptor (e.g., MOR or KOR) by the Kᵢ value for the preferred receptor (DOR). A higher selectivity ratio signifies greater selectivity.

| Compound | δ-Opioid Receptor (DOR) Kᵢ (nM) | μ-Opioid Receptor (MOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (KOR/DOR) |

| This compound | 1.4 - 4.5[1] | 438.1[2] | >10,000 | ~97 - 313 | >2222 |

Note: The Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

The determination of this compound's binding affinity and functional activity at opioid receptors involves sophisticated in vitro techniques. The two primary methods are radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Radioligand Binding Assay: Competitive Inhibition

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the DOR, MOR, and KOR.

Objective: To determine the Kᵢ of this compound at each opioid receptor subtype.

Materials:

-

Membrane preparations from cells expressing a single opioid receptor subtype (DOR, MOR, or KOR) or from brain tissue.

-

Radioligands:

-

For DOR: [³H]this compound or [³H]naltrindole

-

For MOR: [³H]DAMGO

-

For KOR: [³H]U-69,593

-

-

Unlabeled this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kₑ concentration), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity via radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins at the DOR.

Materials:

-

Membrane preparations expressing the DOR.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

-

GDP

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

-

Other materials are the same as for the radioligand binding assay.

Procedure:

-

Pre-incubation: Incubate the membrane preparation with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.

-

Incubation: Add varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.

-

Reaction: Incubate at 30°C for 60 minutes to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration. The EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum stimulation) are determined by non-linear regression.

This compound-DOR Signaling Pathway

Upon binding of this compound, the DOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of heterotrimeric G-proteins of the Gᵢ/Gₒ family.

This compound-DOR Signaling Cascade

Caption: Primary signaling pathway activated by this compound binding to the DOR.

The activation of Gᵢ/Gₒ proteins by the this compound-bound DOR leads to the dissociation of the Gα subunit from the Gβγ dimer.

-

Gαᵢ/ₒ subunit: The activated Gαᵢ/ₒ subunit, now bound to GTP, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Gβγ subunit: The liberated Gβγ dimer can directly interact with and modulate the activity of various ion channels. Notably, it inhibits voltage-gated Ca²⁺ channels, leading to a reduction in calcium influx, which in turn decreases neurotransmitter release. The Gβγ subunit also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane, which reduces neuronal excitability.

References

An In-depth Technical Guide on the Role of [D-Pen2, D-Pen5]enkephalin (DPDPE) in Endogenous Opioid Systems

Executive Summary: This document provides a comprehensive technical overview of [D-Pen2, D-Pen5]enkephalin (DPDPE), a prototypical synthetic peptide agonist for the δ-opioid receptor (DOR). Developed in the early 1980s, this compound was the first highly selective ligand for this receptor subtype and remains a critical tool in opioid research.[1] This guide details its chemical properties, pharmacological profile, and mechanism of action within the endogenous opioid system. We present quantitative data on its binding affinity and functional potency, outline its signal transduction pathways through G-protein activation and β-arrestin recruitment, and provide detailed protocols for key experimental assays used to characterize its activity. This whitepaper is intended for researchers, scientists, and professionals in drug development engaged in the study of opioid pharmacology and therapeutics.

Introduction

The endogenous opioid system, comprising opioid peptides (enkephalins, endorphins, dynorphins) and their receptors (μ, δ, κ), is a primary regulator of pain, mood, and reward pathways.[2][3] While μ-opioid receptors (MOR) are the principal target for traditional opioid analgesics like morphine, their activation is also associated with severe side effects, including respiratory depression, tolerance, and addiction.[2] The δ-opioid receptor (DOR) has emerged as an attractive alternative therapeutic target, as its activation can produce potent analgesia with a potentially reduced side-effect profile.[4][5]

[D-Pen2, D-Pen5]enkephalin (this compound) is a cyclic pentapeptide analogue of enkephalin and was the first synthetic agonist developed with high selectivity for the DOR.[1][4] Its constrained cyclic structure, formed by a disulfide bond between two D-penicillamine residues, confers both high affinity for the DOR and significant resistance to enzymatic degradation compared to endogenous enkephalins.[4] These properties have established this compound as an indispensable pharmacological tool for elucidating the physiological roles of the DOR and for screening new DOR-targeted ligands.